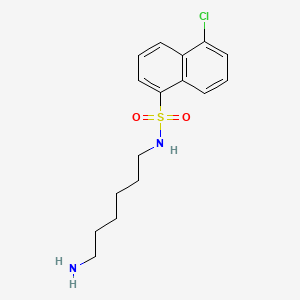

N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide

Übersicht

Beschreibung

N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide is a well-known calmodulin inhibitor used to study the regulation of intracellular calcium signaling processes. This compound is particularly significant in pharmacological research due to its ability to block specific ion channels, such as the human ether-à-go-go-related gene (hERG) potassium channels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide typically involves the reaction of 5-chloro-1-naphthalenesulfonyl chloride with 6-aminohexylamine. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a tertiary amine like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, also known as W-7, is a chemical compound with diverse applications in scientific research, including pharmaceutical development, biochemical research, diagnostic applications, material science, and environmental monitoring . It functions as a calmodulin antagonist, binding to calmodulin and inhibiting Ca2+/calmodulin-regulated enzyme activities .

Scientific Research Applications

Pharmaceutical Development: this compound hydrochloride serves as a crucial intermediate in synthesizing pharmaceutical agents, especially in developing drugs that target specific biological pathways .

Biochemical Research: This compound is used in enzyme inhibition and receptor binding studies, assisting researchers in understanding complex biochemical interactions . Autoradiographic studies with tritiated W-7 have shown that the compound can penetrate cell membranes and distribute mainly in the cytoplasm . It has been found to inhibit the proliferation of Chinese hamster ovary K1 (CHO-K1) cells, suggesting that cytoplasmic calmodulin is involved in cell proliferation .

Diagnostic Applications: this compound hydrochloride can be used in formulating diagnostic agents, improving the detection of specific diseases through biochemical markers .

Material Science: The compound is useful in creating specialized materials with unique properties, such as enhanced thermal stability or chemical resistance, which can be applied in various industrial processes .

Environmental Monitoring: This chemical is utilized in developing sensors for detecting pollutants, supporting environmental protection efforts by providing accurate measurements of harmful substances .

Dengue Virus Infection Inhibition: The calmodulin antagonist W-7 inhibits Dengue virus (DENV) infection in Huh-7 cells . W-7 has been shown to inhibit viral yield, NS1 secretion, and viral RNA and protein synthesis. It also reduces luciferase activity encoded by a DENV replicon and decreases the formation of replicative complexes .

Cell Cycle Inhibition: Studies suggest that W-7's effect on cell proliferation might be through selective inhibition of the G1/S boundary phase, similar to the effect of excess thymidine .

Silane Layer Preparation: N-(6-aminohexyl)aminomethyltriethoxysilane (AHAMTES) is used in preparing hydrolytically stable amine-functionalized silica substrates .

Wirkmechanismus

The primary mechanism of action of N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide involves the inhibition of calmodulin, a calcium-binding messenger protein. By binding to calmodulin, the compound prevents the activation of calmodulin-dependent enzymes, thereby modulating intracellular calcium levels. This inhibition affects various cellular processes, including muscle contraction, cell division, and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-Aminobutyl)-5-chloro-2-naphthalenesulfonamide: Another calmodulin inhibitor with a shorter alkyl chain.

Trifluoperazine: A phenothiazine derivative that also inhibits calmodulin but has a different chemical structure.

Uniqueness

N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide is unique due to its specific alkyl chain length, which influences its binding affinity and selectivity for calmodulin. This makes it a valuable tool in research for dissecting the roles of calmodulin in various physiological and pathological processes .

Biologische Aktivität

N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide, commonly referred to as W-7, is a synthetic compound recognized primarily for its role as a calmodulin antagonist . This article delves into its biological activity, mechanisms of action, and its implications in various research contexts.

- Molecular Formula : C₁₆H₂₁ClN₂O₂S

- Molecular Weight : 377.32 g/mol

- CAS Number : 61714-27-0

- Melting Point : 222 °C

W-7 acts by binding to calmodulin, a calcium-binding messenger protein that plays a pivotal role in various cellular processes, including muscle contraction, cell division, and signal transduction. By inhibiting calmodulin's action, W-7 interferes with Ca²⁺/calmodulin-regulated enzyme activities, leading to significant biological effects.

Inhibition of Cell Proliferation

Research has demonstrated that W-7 inhibits the proliferation of Chinese hamster ovary (CHO-K1) cells. Autoradiographic studies using tritiated W-7 revealed that the compound penetrates cell membranes and is predominantly distributed in the cytoplasm. Upon removal from the culture medium, W-7 was excluded from the cytoplasm within six hours, indicating a dynamic interaction with cellular components .

Key Findings:

- Cell Cycle Impact : W-7 selectively inhibits the G1/S phase transition in the cell cycle, similar to the effects observed with thymidine treatment .

- Concentration Effects : At a concentration of 25 µM, W-7 significantly reduced cell division rates in synchronized CHO-K1 cells .

Antiviral Properties

Recent studies have indicated that W-7 exhibits antiviral activity against Dengue virus (DENV) in Huh-7 cells. The compound's ability to inhibit viral replication suggests potential therapeutic applications in treating viral infections .

Study on Calmodulin Antagonism

In a study focusing on the pharmacological effects of calmodulin antagonists, W-7 was shown to inhibit the activity of various protein kinases regulated by calmodulin. This inhibition has been linked to altered cellular signaling pathways that can affect processes such as cytokinesis and calcium channel regulation .

Melanocyte Regulation

Another investigation highlighted the role of W-7 in regulating melanocyte functions within the epidermis. The compound sensitized temperature-sensitive virus-transformed cells to external stimuli, suggesting its influence on cellular responsiveness and signaling pathways involving calmodulin .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

N-(6-aminohexyl)-5-chloronaphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN2O2S/c17-15-9-5-8-14-13(15)7-6-10-16(14)22(20,21)19-12-4-2-1-3-11-18/h5-10,19H,1-4,11-12,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEHCMNLNCJQST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61714-27-0 (mono-hydrochloride) | |

| Record name | W 7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065595906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80984172 | |

| Record name | N-(6-Aminohexyl)-5-chloronaphthalene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80984172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65595-90-6 | |

| Record name | N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65595-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | W 7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065595906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(6-Aminohexyl)-5-chloronaphthalene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80984172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.